(2Z)-3-(dimethylamino)-2-(1H-indol-3-yl)acrylonitrile
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Overview
Description
(2Z)-3-(dimethylamino)-2-(1H-indol-3-yl)acrylonitrile is an organic compound that features a unique combination of an indole ring and an acrylonitrile group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dimethylamino)-2-(1H-indol-3-yl)acrylonitrile typically involves the reaction of indole derivatives with acrylonitrile in the presence of a base. One common method involves the use of dimethylamine as a nucleophile, which reacts with the acrylonitrile group to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(dimethylamino)-2-(1H-indol-3-yl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: The acrylonitrile group can be reduced to form amines or other derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid, while reduction of the acrylonitrile group can yield primary amines .
Scientific Research Applications
(2Z)-3-(dimethylamino)-2-(1H-indol-3-yl)acrylonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2Z)-3-(dimethylamino)-2-(1H-indol-3-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The acrylonitrile group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(dimethylamino)-2-(1H-indol-3-yl)acrylamide
- (2Z)-3-(dimethylamino)-2-(1H-indol-3-yl)acrylic acid
- (2Z)-3-(dimethylamino)-2-(1H-indol-3-yl)acrylate
Uniqueness
(2Z)-3-(dimethylamino)-2-(1H-indol-3-yl)acrylonitrile is unique due to the presence of both the dimethylamino and acrylonitrile groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-(1H-indol-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-16(2)9-10(7-14)12-8-15-13-6-4-3-5-11(12)13/h3-6,8-9,15H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPKSSFQSJSNHB-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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